molecular formula C13H12ClNO4 B2888767 2-(3-Pyridin-2-yloxyphenoxy)acetic acid;hydrochloride CAS No. 2375269-82-0

2-(3-Pyridin-2-yloxyphenoxy)acetic acid;hydrochloride

Cat. No.: B2888767
CAS No.: 2375269-82-0
M. Wt: 281.69
InChI Key: UOVVJPXGCZABAP-UHFFFAOYSA-N
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Description

2-(3-Pyridin-2-yloxyphenoxy)acetic acid;hydrochloride is a chemical compound with the molecular formula C13H11NO4·HCl It is a derivative of acetic acid, featuring a pyridine ring and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyridin-2-yloxyphenoxy)acetic acid;hydrochloride typically involves the reaction of 3-(pyridin-2-yloxy)phenol with chloroacetic acid in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated as its hydrochloride salt. The general reaction scheme is as follows:

    Starting Materials: 3-(pyridin-2-yloxy)phenol and chloroacetic acid.

    Reaction Conditions: Reflux in an appropriate solvent, such as ethanol or methanol.

    Product Isolation: The product is precipitated as its hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyridin-2-yloxyphenoxy)acetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The phenoxy and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-(3-Pyridin-2-yloxyphenoxy)acetic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Pyridin-2-yloxyphenoxy)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that promote therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yloxy)phenoxyacetic acid: Lacks the hydrochloride component but has similar structural features.

    2-(Pyridin-2-yl)phenoxyacetic acid: Similar structure but with different substitution patterns on the phenoxy ring.

    2-(Pyridin-2-yloxy)benzoic acid: Contains a benzoic acid moiety instead of an acetic acid moiety.

Uniqueness

2-(3-Pyridin-2-yloxyphenoxy)acetic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

2-(3-pyridin-2-yloxyphenoxy)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4.ClH/c15-13(16)9-17-10-4-3-5-11(8-10)18-12-6-1-2-7-14-12;/h1-8H,9H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVVJPXGCZABAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)OCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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